![molecular formula C12H12F3NO4 B2472499 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 117291-24-4](/img/structure/B2472499.png)
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, also known as 3-MTA or 4-methoxy-3-trifluoroacetamido-benzoic acid, is an important synthetic intermediate and building block used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile compound that can be used to synthesize a wide range of compounds, including amides, esters, and other derivatives. 3-MTA has a broad range of applications in the pharmaceutical and agrochemical industries due to its ability to be used in a variety of reactions.
Applications De Recherche Scientifique
Modified Benzhydrylamine for Peptide Synthesis
A study by Funakoshi et al. (1988) explored the use of a modified benzhydrylamine derivative, including 3-(α-Fmoc-amino-4-methoxybenzyl)-4-methoxyphenyl propionic acid, for peptide synthesis. This compound proved useful as a precursor for C-terminal amides in fluoren-9-ylmethoxycarbonyl (Fmoc)-based solid phase peptide synthesis (Funakoshi et al., 1988).
Green Synthesis of Pyranopyrazoles
Zolfigol et al. (2013) reported a green and efficient method for synthesizing pyranopyrazoles, utilizing compounds including 4-(4-methoxyphenyl) variants in a solvent-free condition. This synthesis method is notable for its environmental friendliness (Zolfigol et al., 2013).
Corrosion Control of Mild Steel
Bentiss et al. (2009) investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for the corrosion control of mild steel. This organic compound exhibited significant inhibition efficiency, making it a promising material for protecting steel surfaces (Bentiss et al., 2009).
Antioxidant, Anti-inflammatory, and Antiulcer Activities
Subudhi and Sahoo (2011) synthesized and evaluated novel compounds, including 2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, for their antioxidant, anti-inflammatory, and antiulcer activities. The findings revealed significant efficacy in these areas (Subudhi & Sahoo, 2011).
Structural Investigation for Chemical Stability
Venkatesan et al. (2016) conducted a structural investigation of a related compound, 2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, examining its chemical stability and interactions. This study provided insights into the molecular interactions and stability of similar compounds (Venkatesan et al., 2016).
Electrochemical Hydrogenation Applications
Korotaeva et al. (2011) explored the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, demonstrating their potential in producing corresponding propanoic acids with high efficiency. This research highlights the applicability in chemical synthesis and material processing (Korotaeva et al., 2011).
Functional Modification of Hydrogels
Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification led to increased thermal stability and promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-20-8-4-2-7(3-5-8)9(6-10(17)18)16-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYSJLYNJFWKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2472418.png)
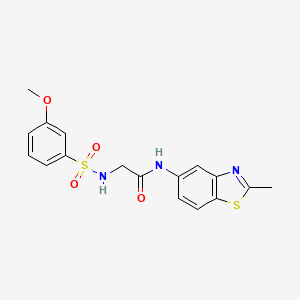
![Methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2472420.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B2472422.png)

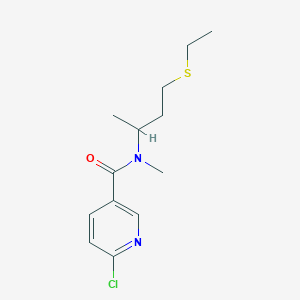
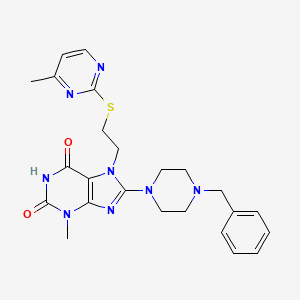
![4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2472428.png)
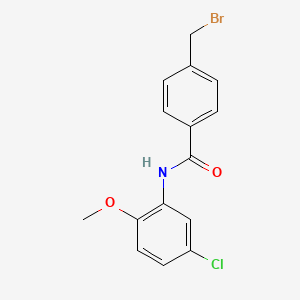
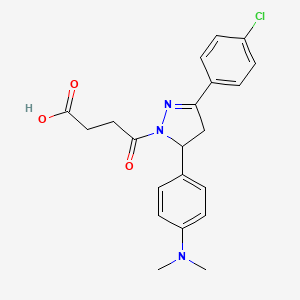
![5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride](/img/structure/B2472431.png)
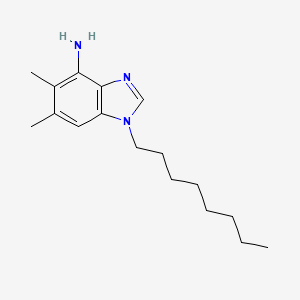
![2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2472433.png)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2472436.png)